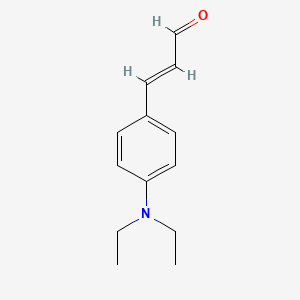

trans-4-(Diethylamino)cinnamaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[4-(diethylamino)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXOTBSUZDDHLT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418751 | |

| Record name | trans-4-(Diethylamino)cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22411-59-2 | |

| Record name | NSC166362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-(Diethylamino)cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22411-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(Diethylamino)cinnamaldehyde

This guide provides a comprehensive technical overview of trans-4-(Diethylamino)cinnamaldehyde (DEACA), CAS Number 22411-59-2. It is intended for researchers, scientists, and drug development professionals who utilize chromogenic and fluorogenic reagents in analytical chemistry, microbiology, and natural product screening. This document moves beyond a simple data sheet to explore the causality behind its applications, the mechanism of its core reactions, and detailed protocols for its effective use.

Core Compound Characteristics

This compound is an aromatic aldehyde featuring a diethylamino group, which acts as a powerful electron-donating group, and an extended π-conjugated system. This specific molecular architecture is the foundation of its utility as a highly sensitive chromogenic and fluorogenic reagent.

Physicochemical Properties

The fundamental properties of DEACA are summarized below. These values are critical for laboratory use, including solubility testing, formulation of reagents, and storage.

| Property | Value | Source(s) |

| CAS Number | 22411-59-2 | [1] |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| Appearance | Yellow to orange powder/crystals | - |

| Melting Point | 74-76 °C | - |

| Boiling Point | 355.4 °C at 760 mmHg | - |

| Density | 1.022 g/cm³ | - |

| Solubility | Soluble in ethanol, chloroform | - |

Synthesis Pathway: Claisen-Schmidt Condensation

The industrial synthesis of this compound is typically achieved via a Claisen-Schmidt condensation . This classic organic reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2]

The causality for this choice of reaction is rooted in its efficiency and the nature of the reactants. 4-(Diethylamino)benzaldehyde lacks α-hydrogens, preventing it from self-condensing. Acetaldehyde, possessing acidic α-hydrogens, readily forms an enolate in the presence of a base (like NaOH). This enolate then acts as the nucleophile.

The general mechanism proceeds as follows:

-

Enolate Formation: A base abstracts an α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-(diethylamino)benzaldehyde.

-

Aldol Addition: A β-hydroxy aldehyde (an aldol adduct) is formed.

-

Dehydration: This adduct rapidly dehydrates under the reaction conditions (often with gentle heating) because the resulting double bond is stabilized by conjugation with both the aromatic ring and the carbonyl group, driving the reaction to completion and forming the stable trans-cinnamaldehyde product.

Core Application: Detection of Indoles and Tryptophan Metabolites

The primary application of DEACA is in the sensitive detection of indole and its derivatives. This is particularly relevant in microbiology for identifying bacteria that produce the enzyme tryptophanase, which hydrolyzes tryptophan to indole, pyruvic acid, and ammonia.[3]

Mechanism of Action: Electrophilic Substitution

The detection mechanism is a classic acid-catalyzed electrophilic aromatic substitution reaction.

-

Activation of the Electrophile: In a strong acid medium (e.g., HCl), the aldehyde oxygen of DEACA is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The indole ring is an electron-rich heterocycle. The C-3 position (β-carbon) is particularly nucleophilic and attacks the activated carbonyl carbon of DEACA.

-

Formation of a Colored Adduct: This attack, followed by the loss of water, results in the formation of a resonance-stabilized carbocation, which is intensely colored. The extended conjugation across the indole ring and the diethylaminocinnamyl moiety creates a large chromophore that absorbs light strongly in the visible region, typically yielding a blue-to-green color.[4]

Why is DEACA superior to traditional reagents? The extended vinyl bridge in the cinnamaldehyde backbone, compared to the benzaldehyde backbone of Ehrlich's reagent (p-Dimethylaminobenzaldehyde), results in a bathochromic (red) shift of the final adduct's maximum absorbance. This often leads to a more distinct color change and greater molar absorptivity, enhancing the sensitivity of the assay. In fact, cinnamaldehyde-based reagents are reported to be the most sensitive for detecting indole.

Experimental Protocol 1: Rapid Spot Indole Test for Microbiology

This protocol is a self-validating system for the rapid, presumptive identification of indole-producing microorganisms (e.g., differentiating Escherichia coli from Klebsiella spp.).[5]

A. Reagent Preparation (1% DEACA Reagent):

-

Dissolve 1.0 g of this compound in 90 mL of ethanol.

-

Slowly and carefully add 10 mL of concentrated hydrochloric acid.

-

Store in a brown glass bottle at 4°C. The reagent should be a pale yellow; discard if it darkens significantly.

B. Experimental Workflow:

-

Setup: Place a piece of Whatman No. 1 filter paper in a sterile petri dish.

-

Saturation: Moisten the filter paper with 2-3 drops of the 1% DEACA reagent. Do not oversaturate.

-

Inoculation: Using a sterile wooden applicator stick or a platinum loop, pick a well-isolated bacterial colony from a tryptophan-rich agar medium (e.g., Trypticase Soy Agar) after 18-24 hours of incubation.

-

Application: Smear the colony onto the impregnated filter paper.

-

Observation: Observe for a color change within 30 seconds.

C. Interpretation of Results:

-

Positive Result: Development of a blue to turquoise color. This indicates the presence of indole.

-

Negative Result: No color change, or a slight pinkish/yellowish hue from the reagent itself.

-

Quality Control (Self-Validation):

-

Positive Control: Test a known indole-positive organism, such as E. coli (ATCC 25922).

-

Negative Control: Test a known indole-negative organism, such as Pseudomonas aeruginosa (ATCC 27853).

-

Experimental Protocol 2: Spectrophotometric Quantification of Indoles

This workflow allows for the quantitative determination of indoles in a liquid sample, adaptable for applications in drug metabolism studies or fermentation broth analysis.[6]

A. Materials and Reagents:

-

DEACA Reagent: 0.2% (w/v) this compound in a 9:1 mixture of ethanol and concentrated HCl. Prepare fresh.

-

Indole Stock Solution: 1 mg/mL in ethanol.

-

Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1 to 25 µg/mL) using ethanol as the diluent.

-

UV-Vis Spectrophotometer.

B. Step-by-Step Methodology:

-

Reaction Setup: Pipette 1.0 mL of each calibration standard, the unknown sample, and a solvent blank (ethanol) into separate test tubes.

-

Reagent Addition: To each tube, add 0.5 mL of the 0.2% DEACA reagent. Mix immediately by vortexing.

-

Incubation: Allow the reaction to proceed for 15 minutes at room temperature (20-25°C), protected from direct light.[7]

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a mid-range standard (e.g., 15 µg/mL) from 400-800 nm. The λmax is typically in the 625-675 nm range.[8] Use the solvent blank to zero the spectrophotometer.

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥0.995 for a valid assay.

-

Use the absorbance of the unknown sample and the regression equation to calculate the concentration of indole.

-

Relevance in Drug Development

While DEACA is primarily an analytical tool, its applications are highly relevant to the drug development pipeline:

-

Antimicrobial Drug Discovery: The indole test is fundamental in clinical microbiology to identify pathogens. In a research context, it can be used to study metabolic pathways of bacteria, such as tryptophan metabolism, which may be targets for novel antibiotics. The parent compound, trans-cinnamaldehyde, and its derivatives are known to have broad-spectrum antimicrobial and antibiofilm activities, making this class of compounds interesting for further investigation.[9][10][11]

-

Natural Product Screening: Many bioactive compounds, including alkaloids and flavonoids, are derived from indole or contain indole-like moieties. DEACA can be used as a spray reagent in thin-layer chromatography (TLC) to rapidly screen plant or microbial extracts for such compounds.

-

Pharmacology and Toxicology: The parent cinnamaldehyde scaffold has been investigated for numerous pharmacological effects, including anti-inflammatory and antidiabetic properties.[9] The diethylamino- derivative itself is a substrate for enzymes like aldehyde dehydrogenase, making it useful as a fluorogenic probe for studying enzyme kinetics and inhibitor screening.[12]

Safety and Handling

DEACA must be handled with appropriate laboratory precautions. It is classified as an irritant and may cause allergic skin reactions.

Hazard Identification

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | - |

| Skin Sensitization | H317 | May cause an allergic skin reaction | - |

| Eye Irritation | H319 | Causes serious eye irritation | - |

| Respiratory Irritation | H335 | May cause respiratory irritation | - |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood, especially when working with the powder or preparing acidic solutions.

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2°C - 8°C), protected from light.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

References

-

Microbe Online. (2012, April 4). Indole Test: Principle, Procedure, Results. Retrieved from [Link]

-

Rind, F.M.A., et al. (2011). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Journal of Chemistry, 23(2), 631-635. Available at: [Link]

-

Payne, T. J., et al. (2010). Optimization of the 4-Dimethylaminocinnamaldehyde Assay for Flavanols. Journal of Medicinally Active Plants, 1(1). Available at: [Link]

-

American Society for Microbiology. (2019, August 12). Indole Test. Retrieved from [Link]

-

MDPI. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. Claisen–Schmidt condensation. Retrieved from [Link]

-

Doyle, A. A., et al. (2021). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. RSC Advances, 11(46), 28786-28794. Available at: [Link]

-

Microbiology Note. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

-

DeJong, R. M., et al. (2014). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Journal of Analytical & Bioanalytical Techniques, 5(2). Available at: [Link]

-

Martin, A. (2021, December 23). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. YouTube. Retrieved from [Link]

-

Lee, J. H., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics, 11(7), 876. Available at: [Link]

-

Pietruszko, R., et al. (2001). Catalysis of dehydrogenation of 4-trans-(N,N-dimethylamino)cinnamaldehyde by aldehyde dehydrogenase. Chemico-Biological Interactions, 130-132(1-3), 507-518. Available at: [Link]

-

Dalynn Biologicals Inc. INDOLE SPOT REAGENT (1% CINNAMALDEHYDE). Product Data Sheet. Available at: [Link]

-

ResearchGate. (2016). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Retrieved from [Link]

-

Al-Fartosy, A. J. M., & Al-Sultani, A. H. (2022). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent. Analytical Methods, 14(4), 362-369. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. Indole Test | ASM.org [asm.org]

- 4. microbeonline.com [microbeonline.com]

- 5. dalynn.com [dalynn.com]

- 6. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalysis of dehydrogenation of 4-trans-(N,N-dimethylamino)cinnamaldehyde by aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-4-(Diethylamino)cinnamaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of trans-4-(Diethylamino)cinnamaldehyde

Introduction: A Versatile Chromophoric Scaffold

This compound, a prominent member of the cinnamaldehyde family, is a valuable synthetic intermediate characterized by its vibrant yellow-orange crystalline appearance.[1] Its molecular architecture, featuring a reactive aldehyde group conjugated with an electron-donating diethylamino-substituted phenyl ring, makes it a potent building block in organic synthesis.[2][3] This extended π-conjugated system is the basis for its chromophoric properties, leading to its widespread use as a precursor for styryl dyes, a key reagent in analytical chemistry for detecting indoles and flavanols, and a scaffold in the development of novel pharmaceutical and agrochemical agents.[2][3][4]

This guide provides a comprehensive overview of the principal synthetic pathway to this compound, focusing on the mechanistic underpinnings, a detailed experimental protocol, and the critical parameters that ensure a successful and high-yield synthesis. The primary and most efficient route discussed is the Claisen-Schmidt condensation.

The Core Synthesis Pathway: The Claisen-Schmidt Condensation

The synthesis of this compound is classically achieved via a base-catalyzed crossed-aldol condensation known as the Claisen-Schmidt condensation.[5][6] This reaction is particularly well-suited for this synthesis as it involves the condensation of an aromatic aldehyde that lacks alpha-hydrogens with an enolizable aliphatic aldehyde.[5][6]

Causality of Reactant Selection: The strategic choice of reactants is fundamental to the success of this synthesis.

-

4-(Diethylamino)benzaldehyde: This aromatic aldehyde serves as the electrophilic component. Critically, it lacks hydrogens on the carbon atom alpha to the carbonyl group, which prevents it from undergoing self-condensation under basic conditions. This selectivity is a hallmark of the Claisen-Schmidt reaction, minimizing the formation of unwanted by-products.[5]

-

Acetaldehyde: As the aliphatic aldehyde, acetaldehyde possesses three acidic α-hydrogens. In the presence of a base, it is readily deprotonated to form a nucleophilic enolate ion, which is essential for initiating the carbon-carbon bond formation.[7]

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

-

Enolate Formation: The reaction is initiated by a relatively strong base, such as sodium hydroxide, which abstracts an acidic α-hydrogen from acetaldehyde. This deprotonation results in the formation of a resonance-stabilized enolate anion.[5][8][9] This step is reversible but provides the necessary nucleophile for the subsequent step.

-

Nucleophilic Attack: The newly formed enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-(diethylamino)benzaldehyde. This key step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate.[8][9]

-

Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (typically water, the conjugate acid of the hydroxide catalyst), yielding a β-hydroxy aldehyde, also known as the aldol addition product.

-

Dehydration to Final Product: Under the basic reaction conditions, the β-hydroxy aldehyde readily undergoes dehydration. A hydroxide ion removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion from the β-carbon. This elimination step is highly favorable as it results in the formation of a stable, extended conjugated system, yielding the final product, this compound.[5][8] The precipitation of this product from the reaction medium can further drive the equilibrium towards completion.[5]

Visualization of the Reaction Pathway

Caption: The Claisen-Schmidt reaction mechanism for the target compound.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis of this compound. Adherence to these steps, with careful control of reaction conditions, is critical for achieving a high yield of the pure product.

Reagent and Solvent Data

| Compound | CAS No. | Molecular Formula | MW ( g/mol ) | Role |

| 4-(Diethylamino)benzaldehyde | 120-21-8 | C₁₁H₁₅NO | 177.24 | Electrophile |

| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 | Nucleophile Precursor |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base Catalyst |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent/Work-up |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.7 g (0.1 mol) of 4-(diethylamino)benzaldehyde in 100 mL of 95% ethanol. Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Aldehyde: To the ethanolic solution, add 5.3 g (0.12 mol, ~6.6 mL) of acetaldehyde. A slight molar excess of the enolizable aldehyde is used to ensure complete consumption of the more valuable benzaldehyde derivative.

-

Catalyst Addition and Reaction: Cool the flask in an ice-water bath. While stirring vigorously, slowly add 20 mL of a 10% aqueous sodium hydroxide solution dropwise over 15-20 minutes, ensuring the temperature of the mixture does not exceed 25°C. The slow addition is crucial to control the exothermic nature of the condensation.

-

Precipitation and Reaction Completion: After the addition of NaOH is complete, a yellow-orange precipitate should begin to form.[5] Remove the flask from the ice bath and allow it to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 50 mL portions of cold deionized water to remove residual sodium hydroxide and other water-soluble impurities. Follow with a wash using a small portion (20 mL) of cold 95% ethanol to remove unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol. Dissolve the solid in the boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure trans-isomer.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50°C to a constant weight.

Experimental Workflow Visualization

Caption: A streamlined workflow for the synthesis of the target compound.

Expected Results and Quality Control

| Parameter | Expected Outcome |

| Appearance | Bright yellow to orange crystalline solid.[1] |

| Melting Point | 138-141°C (for the dimethyl analog, diethyl may vary slightly).[1] |

| Expected Yield | 75-85% (based on the limiting reagent, 4-(diethylamino)benzaldehyde). |

| Purity (Post-Recrystallization) | >98% (as determined by HPLC or ¹H NMR). |

Product Characterization

To ensure the integrity of the synthesized compound, a full characterization is essential.

-

¹H NMR Spectroscopy: Confirms the molecular structure. The trans-coupling constant (J ≈ 15-16 Hz) between the vinylic protons is a key diagnostic feature distinguishing it from the cis-isomer. The spectrum for the analogous dimethyl compound shows characteristic peaks for the aldehyde proton (~9.6 ppm), vinyl protons (~6.5-7.5 ppm), aromatic protons, and the N-alkyl protons (~3.0 ppm).[10]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=O stretch of the α,β-unsaturated aldehyde (around 1670-1690 cm⁻¹) and the C=C stretch of the conjugated system.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

By following this comprehensive guide, researchers and drug development professionals can reliably synthesize high-purity this compound, a critical intermediate for a wide array of chemical and pharmaceutical applications.

References

-

PraxiLabs. Claisen Schmidt Reaction Virtual Lab. [Link]

- Google Patents.

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). [Link]

-

Synlett. Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the - Supporting Information. [Link]

-

LookChem. 4-(Dimethylamino)cinnamaldehyde: A Key Chromogenic Reagent and Synthesis Intermediate. [Link]

- Google Patents.

-

Springer. De Novo Biosynthesis of Trans-Cinnamic Acid Derivatives in Saccharomyces Cerevisiae. [Link]

-

Scribd. Claisen Schmidt Condensation | PDF | Aldehyde | Ketone. [Link]

-

LookChem. The Versatility of 4-(Dimethylamino)cinnamaldehyde in Chemical Synthesis. (2026-01-23). [Link]

-

University of Missouri–St. Louis. Claisen-Schmidt Condensation. [Link]

-

UQTR. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (2024-11-18). [Link]

-

YouTube. Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. (2023-12-23). [Link]

-

MDPI. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. [Link]

-

PMC. Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024-06-06). [Link]

-

PubChem. 4-(Dimethylamino)cinnamaldehyde. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-03-17). [Link]

-

Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

-

ResearchGate. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (2024-11-13). [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Physical Chemistry Chemical Physics. Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. (2025-08-10). [Link]

-

YouTube. Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020-07-24). [Link]

-

NIH PubChem. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. praxilabs.com [praxilabs.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. magritek.com [magritek.com]

- 9. youtube.com [youtube.com]

- 10. 4-(Dimethylamino)cinnamaldehyde(6203-18-5) 1H NMR spectrum [chemicalbook.com]

trans-4-(Diethylamino)cinnamaldehyde health and safety data sheet

This technical guide provides an in-depth analysis of trans-4-(Diethylamino)cinnamaldehyde (t-DACA), a specialized aromatic aldehyde used in organic synthesis and chromogenic assays. Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with the compound's mechanistic behavior to ensure experimental integrity.

Executive Technical Summary

This compound is an α,β-unsaturated aldehyde characterized by an extended conjugated system terminating in a diethylamino electron-donor group. It is the ethyl analog of the more common DMACA (Dimethylaminocinnamaldehyde).

While functionally similar to DMACA as a chromogenic reagent for indoles and flavanols, the presence of diethyl groups increases the molecule's lipophilicity (LogP ~3.1 vs ~2.0 for DMACA), altering its solubility profile and interaction kinetics in non-polar matrices.

Chemical Identity

| Parameter | Specification |

| IUPAC Name | (E)-3-[4-(Diethylamino)phenyl]prop-2-enal |

| CAS Number | 22411-59-2 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in Ethanol, Methanol, DMSO, Chloroform; Insoluble in Water |

Mechanism of Reactivity

Understanding the reactivity of t-DACA is critical for both safety (dermal sensitization) and assay optimization (chromophore stability).

The Electrophilic Attack

In acidic media, the carbonyl oxygen of t-DACA is protonated, increasing the electrophilicity of the carbonyl carbon. This species attacks electron-rich nucleophiles, specifically:

-

Indoles: The C3 position (or C2 if C3 is substituted).[1]

-

Flavanols (Catechins/Proanthocyanidins): The C8 position of the A-ring.

-

Primary Amines: Forming Schiff bases.

The resulting product is a highly conjugated, resonant azafulvenium ion (for indoles) or a similar cationic species, which exhibits a strong absorbance shift (typically 640 nm region for flavanols), allowing for high-sensitivity detection.

Diagram: Reaction Mechanism (Indole Detection)

Figure 1: The acid-catalyzed condensation mechanism where t-DACA acts as a vinylogous electrophile.

Hazard Identification & Toxicology Profile

While not classified as acutely fatal, t-DACA possesses specific reactive hazards due to its aldehyde functionality and Michael acceptor properties.

GHS Classification (Self-Validating Safety)

| Hazard Class | Code | Description | Physiological Context |

| Skin Irritation | H315 | Causes skin irritation.[2] | The aldehyde group reacts with skin proteins (keratin) via Schiff base formation, causing inflammation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct interaction with corneal mucosal proteins; immediate irrigation required to prevent opacity. |

| Sensitization | H317 | May cause allergic skin reaction.[2][3] | As a Michael acceptor, it can haptenize skin proteins, triggering T-cell mediated immune responses (Type IV hypersensitivity). |

| STOT-SE | H335 | May cause respiratory irritation.[2] | Inhalation of dust triggers mucosal irritation in the upper respiratory tract. |

Critical Handling Note: The "Sensitization" (H317) hazard implies that repeated exposure, even at low levels, can lead to permanent intolerance. Double-gloving (Nitrile) is recommended to prevent permeation.

Experimental Protocol: Assay Preparation

This protocol is adapted for the Diethyl analog. Due to higher lipophilicity compared to DMACA, the organic solvent ratio is critical to prevent precipitation.

Reagent Stability System

t-DACA is sensitive to light and oxidation. The formation of benzoic acid derivatives (via oxidation of the aldehyde) will quench the assay sensitivity.

-

Storage: -20°C, Desiccated, Dark.

-

Working Solution: Must be prepared fresh or stored in amber glass for max 48 hours.

Optimization for Proanthocyanidin (PAC) Detection

Materials:

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 10 mg of t-DACA in 10 mL of cold Methanol. (Note: Dissolution may be slower than DMACA; sonicate if necessary).

-

Acidification: Slowly add 1 mL of concentrated HCl to 9 mL of the Stock solution. Exothermic reaction – cool on ice.

-

Assay Reaction:

-

Add 50 µL Sample (in Methanol) to 250 µL t-DACA Reagent.

-

Incubate at 25°C for 15 minutes.

-

Read Absorbance: 640 nm.

-

Validation Check: A blank (Methanol + Reagent) must remain yellow/orange. Any green/blue tint in the blank indicates contamination or reagent oxidation.

Safe Handling & Waste Workflow

The following workflow ensures operator safety and environmental compliance.

Figure 2: Operational workflow emphasizing containment during the weighing phase to prevent respiratory sensitization.

Emergency Response

-

Eye Contact: Irrigate for 15 minutes. The compound is lipophilic; water solubility is low, so mechanical flushing is key.

-

Skin Contact: Wash with soap and water . Do not use alcohol/ethanol immediately on skin, as this may enhance transdermal absorption of the aldehyde.

-

Spill Cleanup: Do not use bleach (hypochlorite) initially, as it may react vigorously with the amine. Use an inert absorbent.

References

-

Chemical Identity & Properties: ChemSrc. (2024). This compound CAS 22411-59-2.[5][2][4][6][7] Link

-

Safety Data & Hazards: Santa Cruz Biotechnology. (2024).[8][9][2] this compound Safety Data Sheet. Link

-

Mechanism of Action: Autelitano, A., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Acta Pharmaceutica Sinica B. Link

-

Assay Protocol Grounding: Li, H., et al. (2014). The DMACA–HCl Protocol and the Threshold Proanthocyanidin Content for Bloat Safety. Journal of Agricultural and Food Chemistry. (Adapted for Diethyl analog). Link

Sources

- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:22411-59-2 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 22411-59-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound Price at Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C13H17NO) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Determination of Fluorescence Quantum Yield for trans-4-(Diethylamino)cinnamaldehyde

Introduction: The Significance of DEAC and Its Quantum Yield

trans-4-(Diethylamino)cinnamaldehyde (DEAC) is a fluorescent organic compound characterized by a donor-π-acceptor (D-π-A) structure. This architecture, featuring a diethylamino group as the electron donor and an aldehyde group as the electron acceptor connected by a conjugated π-system, makes DEAC highly sensitive to its local environment. Its photophysical properties, particularly its fluorescence, are strongly influenced by factors such as solvent polarity and viscosity. This sensitivity makes DEAC and similar molecules valuable as fluorescent probes in biochemical assays, cellular imaging, and as molecular rotors for viscosity sensing.

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1] A precise and accurate determination of Φf is critical for developing and validating the applications of DEAC. A high quantum yield is often desirable for probes requiring high sensitivity, while changes in quantum yield in response to environmental stimuli form the basis of its sensing capabilities.

This guide provides an in-depth, field-proven methodology for determining the fluorescence quantum yield of DEAC using the comparative method, a robust and widely accessible technique. We will delve into the theoretical underpinnings, provide a self-validating experimental protocol, and discuss the critical parameters and potential pitfalls to ensure data integrity and reproducibility.

Theoretical Framework: Understanding Fluorescence and Quantum Yield

The Jablonski Diagram and Photophysical Deactivation Pathways

To understand quantum yield, we must first visualize the processes that occur after a molecule absorbs a photon. The Jablonski diagram provides a powerful model for these electronic transitions.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Upon absorbing a photon of appropriate energy (Absorption), an electron is promoted from the ground state (S0) to an excited singlet state (S1). From this excited state, the molecule can return to the ground state through several competing pathways:

-

Fluorescence: Radiative decay from S1 to S0, emitting a photon.

-

Non-Radiative Decay:

-

Vibrational Relaxation: The molecule rapidly loses excess vibrational energy to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of S1.

-

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S1 → S0).

-

Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S1 → T1).

-

The quantum yield (Φf) is the rate of fluorescence (kf) divided by the sum of the rates of all deactivation pathways (fluorescence, internal conversion, intersystem crossing, etc.).[2]

The Comparative Method for Quantum Yield Determination

The absolute measurement of quantum yield requires specialized instrumentation like an integrating sphere.[3] A more common and highly reliable approach is the relative method , which compares the fluorescence of the unknown sample (DEAC) to a well-characterized standard with a known quantum yield (ΦR).[4][5]

The governing principle is that if two solutions (sample and reference) absorb the same number of photons under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[6] The standard equation for calculating the unknown quantum yield (ΦS) is:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts S and R denote the sample (DEAC) and the reference, respectively.

Causality Behind the Equation Terms:

-

(IS / IR): This ratio directly compares the photons emitted by the sample and the reference.

-

(AR / AS): This term corrects for any differences in the number of photons absorbed. By keeping absorbances low and in the linear Beer-Lambert law regime, this ratio accurately normalizes the emission.

-

(nS2 / nR2): This term accounts for the differences in the solid angle of fluorescence collected by the instrument when using solvents with different refractive indices.[6] It is a critical correction to avoid systematic errors when the sample and reference cannot be prepared in the same solvent.

Experimental Design and Protocol

A robust protocol is a self-validating system. Each step is designed to mitigate potential errors and ensure the final result is trustworthy.

Caption: Experimental workflow for relative quantum yield determination.

Materials and Instrumentation

-

This compound (DEAC): High purity grade.

-

Fluorescence Standard: Quinine sulfate is an excellent choice. Its quantum yield in 0.1 M H2SO4 is well-established (Φf ≈ 0.58).[7] It is crucial to use a standard recommended by authoritative bodies like IUPAC.[8]

-

Solvents: Spectroscopic grade solvents are mandatory. For DEAC, solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol) should be used to characterize its solvatochromic behavior. For the standard, 0.1 M sulfuric acid (prepared from concentrate and ultrapure water) is required.

-

Instrumentation:

-

Calibrated UV-Vis Spectrophotometer.

-

Calibrated Spectrofluorometer with a xenon lamp source and photodiode detectors. The instrument must be capable of providing corrected emission spectra to account for wavelength-dependent variations in detector response and grating efficiency.

-

1 cm pathlength quartz cuvettes.

-

Step-by-Step Experimental Protocol

Step 1: Preparation of Stock and Working Solutions

-

Reference Standard (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H2SO4. From this stock, prepare a series of 4-5 dilutions in 0.1 M H2SO4 such that their absorbance at the chosen excitation wavelength (e.g., 350 nm) ranges from approximately 0.02 to 0.1.[2]

-

Sample (DEAC): Prepare a stock solution of DEAC in the desired solvent (e.g., ethanol). Prepare a similar series of 4-5 dilutions, ensuring their absorbance at the same excitation wavelength (350 nm) also falls between 0.02 and 0.1.

-

Solvent Blanks: Prepare blanks for each solvent used.

-

Expertise-Driven Rationale: Maintaining absorbance below 0.1 is the most critical step to prevent the inner filter effect (IFE) .[9][10] At higher concentrations, the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other fluorophore molecules. This leads to a non-linear relationship between fluorescence intensity and concentration, invalidating the quantum yield calculation.[11]

Step 2: Absorbance Measurements

-

Set the UV-Vis spectrophotometer to zero using the appropriate solvent blank.

-

Measure the full absorbance spectrum for each working solution (both DEAC and quinine sulfate).

-

Record the precise absorbance value at the chosen excitation wavelength (λex). This wavelength should be one where both the standard and sample have significant, but not maximal, absorption to minimize potential errors.

Step 3: Fluorescence Measurements

-

Transfer the same solutions used for absorbance measurements to the spectrofluorometer.

-

Set the instrument parameters. Crucially, the excitation wavelength (λex) and the excitation/emission slit widths must be identical for all measurements of the standard and the sample.

-

Record the emission spectrum for each solution, scanning a range that fully encompasses the emission profile (e.g., for quinine sulfate excited at 350 nm, scan from 370 nm to 700 nm).

-

Record the emission spectrum of the solvent blanks.

-

Trustworthiness Check: The use of identical instrument settings is non-negotiable. Any change in slit width or excitation wavelength between sample and reference measurements will introduce a systematic error, rendering the comparison invalid.

Step 4: Data Processing and Calculation

-

Blank Subtraction: Subtract the integrated intensity of the solvent blank from the integrated intensity of each corresponding sample spectrum.

-

Integration: Numerically integrate the area under each corrected emission spectrum. This gives you the integrated fluorescence intensity (I).

-

Plotting for Accuracy: For the highest accuracy, plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the DEAC and the reference standard series.[12] The data should yield straight lines passing through the origin. The slopes of these lines (mS for DEAC, mR for reference) are the most reliable values to use in the calculation.

-

Calculation: Use the slopes from the plots in a modified version of the primary equation:

ΦS = ΦR * (mS / mR) * (nS2 / nR2)

-

Expertise-Driven Rationale: Using the slope (gradient) from a series of dilutions is vastly superior to a single-point measurement.[12] It confirms linearity (absence of inner filter effects or aggregation), minimizes the impact of a single pipetting or measurement error, and provides a more statistically robust result.

Data Presentation and Interpretation

The photophysical properties of DEAC are highly dependent on the solvent environment due to its intramolecular charge transfer (ICT) character.[13][14] In the excited state, the charge separation increases, making the molecule more polar. Polar solvents stabilize this polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[15]

Table 1: Example Data for Quantum Yield Calculation of DEAC in Ethanol (Reference: Quinine Sulfate in 0.1 M H2SO4, ΦR = 0.58)

| Sample | Solvent | Refractive Index (n) | Absorbance at 350 nm (A) | Integrated Emission Intensity (I, arbitrary units) |

| Quinine Sulfate | 0.1 M H2SO4 | 1.33 | 0.021 | 1,150,000 |

| (Reference) | 0.045 | 2,465,000 | ||

| 0.062 | 3,400,000 | |||

| 0.088 | 4,820,000 | |||

| DEAC | Ethanol | 1.36 | 0.025 | 455,000 |

| (Sample) | 0.048 | 873,000 | ||

| 0.071 | 1,292,000 | |||

| 0.095 | 1,729,000 |

From plots of I vs. A:

-

Slope for Quinine Sulfate (mR) = 5.48 x 107

-

Slope for DEAC (mS) = 1.82 x 107

Calculation: ΦDEAC = 0.58 * (1.82 x 107 / 5.48 x 107) * (1.362 / 1.332) ΦDEAC = 0.58 * (0.332) * (1.044) ΦDEAC ≈ 0.20

This result indicates that in ethanol, DEAC has a quantum yield of approximately 20%. This experiment should be repeated in a range of solvents to fully characterize the molecule's behavior. A lower quantum yield in non-polar solvents and a higher yield in viscous solvents would be expected, as non-radiative decay pathways (like molecular rotation) are hindered.

References

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

-

Ramesan, S., Vyas, S., & Abid, A. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Retrieved from [Link]

-

Prahl, S. (2017). Quinine sulfate. OMLC. Retrieved from [Link]

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

- Gryczynski, I., Kawski, A., & Gryczynski, Z. (1993). Solvent effects in time-resolved emission spectra of 4-dimethylamino-4′-methoxy-stilbene in different solvents. Journal of Fluorescence, 3(3), 153-157.

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]

- Sarkar, A., et al. (2021). Photophysical Insights and Polarity Dynamics of 4-Diethylamino Salicylaldehyde-Based Fluorescent Molecules and Their Application as Mitochondrial and Endoplasmic Reticulum Tracker Agents. ACS Omega, 6(42), 28169–28181.

- Pinheiro, D., et al. (2021). Fluorescence quantum yields for the different compounds determined by the absolute method using an integrating sphere. Dyes and Pigments, 188, 109191.

-

Gadekar, A. H., et al. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 238-245. Retrieved from [Link]

-

Al-Shammari, M. A., et al. (2024). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules, 29(10), 2289. Retrieved from [Link]

-

HORIBA. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Scribd. (n.d.). CHM 423 Quantum Yield. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)-cinnamaldehyde. PubChem. Retrieved from [Link]

-

Carstea, E. M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7064–7072. Retrieved from [Link]

- Brouri, D., et al. (2015). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Chemical Education, 92(4), 723-728.

- Farooq, W. A., et al. (2018). Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media. Journal of Ovonic Research, 14(3), 225 - 231.

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

-

HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

- Al-Shammari, M. A., et al. (2024). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules, 29(10), 2289.

-

Carstea, E. M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7064–7072. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

-

Horng, M. L., et al. (1995). Photophysics of trans-4-(dimethylamino)-4′-cyanostilbene and its use as a solvation probe. The Journal of Physical Chemistry, 99(48), 17311-17319. Retrieved from [Link]

- Gadekar, A. H., et al. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 238-245.

-

Zhang, X., et al. (2014). A simple Schiff base as a highly selective and sensitive turn-on fluorescent probe for zinc(ii) and its application in live cell imaging. Analytical Methods, 6(14), 5129-5134. Retrieved from [Link]

- Patonay, G., & Antoine, M. D. (1991). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the Dual-Pathlength Method. Proceedings of SPIE, 1435, 312-323.

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. iss.com [iss.com]

- 3. researchgate.net [researchgate.net]

- 4. jascoinc.com [jascoinc.com]

- 5. jasco-global.com [jasco-global.com]

- 6. edinst.com [edinst.com]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. publications.iupac.org [publications.iupac.org]

- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 10. scribd.com [scribd.com]

- 11. static.horiba.com [static.horiba.com]

- 12. agilent.com [agilent.com]

- 13. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ultrafast to Ultraslow: The Excited State Dynamics of trans-4-(Diethylamino)cinnamaldehyde (DACA)

Executive Summary

trans-4-(Diethylamino)cinnamaldehyde (DACA) is a quintessential "push-pull" solvatochromic fluorophore that serves as a molecular rotor. Its excited state lifetime is not a single static constant; rather, it is a dynamic variable spanning three orders of magnitude—from picoseconds in low-viscosity polar solvents to nanoseconds in rigid biological matrices. This extreme sensitivity makes DACA a premier tool for probing local microviscosity and protein binding events, particularly within the hydrophobic pockets of enzymes like Aldehyde Dehydrogenase (ALDH).

This guide dissects the photophysical mechanisms governing DACA’s excited state, provides quantitative lifetime data, and details a self-validating Time-Correlated Single Photon Counting (TCSPC) protocol for precise measurement.

Part 1: Fundamental Photophysics & Mechanisms

The Push-Pull Rotor Mechanism

DACA features an electron-donating diethylamino group conjugated via a trans-alkene bridge to an electron-withdrawing aldehyde group. Upon photoexcitation, the molecule enters a Locally Excited (LE) state characterized by planar geometry and Intramolecular Charge Transfer (ICT).

However, the stability of this radiative LE state is precarious. In fluid, polar environments, the diethylamino group undergoes rapid rotation around the C-N bond, relaxing the molecule into a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is energetically stabilized by polar solvents but decays non-radiatively (dark) to the ground state.

-

Viscosity Effect: High viscosity hinders the rotation, trapping the molecule in the emissive LE state (Long Lifetime).

-

Polarity Effect: High polarity stabilizes the TICT state, accelerating non-radiative decay (Short Lifetime).

Pathway Visualization

The following diagram illustrates the competition between radiative decay (Fluorescence) and non-radiative twisting (TICT).

Caption: Kinetic competition between radiative emission from the LE state and non-radiative decay via the TICT state. Viscosity blocks the yellow path.

Part 2: Quantitative Lifetime Data

The fluorescence lifetime (

| Solvent / Environment | Polarity (Dielectric ε) | Viscosity (η, cP) | Lifetime ( | Dominant Mechanism |

| Water / Buffer | 78.4 | 0.89 | < 20 ps | Rapid TICT formation (Dark) |

| Methanol | 32.7 | 0.54 | ~ 30-50 ps | TICT + H-bond quenching |

| Acetonitrile | 37.5 | 0.34 | ~ 40 ps | TICT dominated |

| Glycerol (25°C) | 42.5 | 934 | ~ 0.8 - 1.2 ns | Rotation hindered (Viscous) |

| Protein Bound (ALDH) | N/A (Hydrophobic Pocket) | Rigid | 2.1 - 2.5 ns | Rotation blocked + Shielding |

| Amyloid Fibrils | N/A | Rigid | 1.3 - 3.0 ns | Specific Binding |

Key Insight: In aqueous buffer, DACA is virtually non-fluorescent (quantum yield < 0.01). Upon binding to a protein pocket (like ALDH), the lifetime jumps 100-fold to >2 ns. This "turn-on" effect is the basis for its use as an enzyme active-site probe.

Part 3: Experimental Protocol (TCSPC)

To accurately resolve the short lifetimes in solution and the long lifetimes in protein complexes, a Time-Correlated Single Photon Counting (TCSPC) setup is required.

Instrumentation Requirements

-

Excitation Source: Pulsed Diode Laser or Ti:Sapphire (Frequency Doubled).

-

Target Wavelength: 375 nm or 405 nm.

-

Pulse Width: < 100 ps (for protein studies), < 200 fs (for solvent dynamics).

-

-

Detector: MCP-PMT (Microchannel Plate Photomultiplier) is preferred for <100 ps resolution. Standard PMT is sufficient for protein-bound states (>1 ns).

-

Emission Filter: Bandpass 460 ± 20 nm (Solvent) / 520 ± 20 nm (Protein Bound - note the Red Shift).

Step-by-Step Workflow

Phase A: Sample Preparation (Self-Validating)

-

Stock Solution: Dissolve DACA in spectroscopic grade Ethanol to 1 mM. Store in dark (light sensitive).

-

Working Solution: Dilute to 1-10 µM in the target solvent/buffer.

-

Validation: Absorbance at excitation wavelength must be < 0.1 OD to prevent inner-filter effects.

-

-

Reference Standard: Prepare a scattering solution (Ludox or glycogen) for Instrument Response Function (IRF) measurement.

Phase B: Data Acquisition

-

IRF Measurement: Collect the scatter signal from the Ludox solution at the excitation wavelength. Aim for 10,000 counts in the peak channel.

-

Sample Measurement: Collect fluorescence decay at the emission maximum.

-

Stop Condition: 10,000 counts in the peak channel (ensures Poisson noise < 1%).

-

Magic Angle: Set emission polarizer to 54.7° relative to excitation to eliminate rotational diffusion artifacts.

-

Phase C: Data Analysis (Deconvolution)

The measured decay

-

Use iterative reconvolution software (e.g., FAST, DAS6).

-

Fit to a Multi-Exponential Model:

-

Goodness of Fit Criteria:

- (Chi-squared) between 0.9 and 1.2.

-

Residuals should be randomly distributed around zero (no waves).

Experimental Logic Flow

Caption: Workflow for accurate lifetime determination, emphasizing the critical IRF deconvolution step.

Part 4: Applications in Drug Development

ALDH Active Site Mapping

Aldehyde Dehydrogenase (ALDH) is a cancer stem cell marker. DACA acts as a suicide substrate/probe.

-

Mechanism: DACA binds to the active site cysteine.

-

Readout: The lifetime shifts from ~20 ps (free) to ~2.3 ns (bound). This provides a high-contrast background-free signal for assay development.

Amyloid Fibril Detection

Similar to Thioflavin T, DACA derivatives exhibit lifetime enhancement upon binding to beta-sheet rich fibrils, useful for Alzheimer's research.

References

-

Catalysis of dehydrogenation of 4-trans-(N,N-dimethylamino)cinnamaldehyde by aldehyde dehydrogenase. Source: PubMed (2001) [Link][1]

-

Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde: A solvent dependent competition of TICT and intermolecular hydrogen bonding. Source: ResearchGate (2025) [Link]

-

trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. Source: PubMed Central [Link]

-

Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Source: Royal Society of Chemistry (2025) [Link]

-

Instrumentation for fluorescence lifetime measurement using photon counting. Source: University of Strathclyde [Link]

Sources

Methodological & Application

Application Notes: trans-4-(Diethylamino)cinnamaldehyde as a Versatile Fluorescent Probe for Biomarker Detection

Introduction

trans-4-(Diethylamino)cinnamaldehyde (DEAC) is a versatile fluorogenic compound that has emerged as a valuable tool in biomedical research and drug development. Characterized by its diethylamino and cinnamaldehyde moieties, DEAC exhibits environmentally sensitive fluorescence, making it a powerful probe for detecting specific biological targets. This application note provides a comprehensive guide to the principles and protocols for using DEAC to detect and quantify key biomarkers of cellular damage and activity, including protein carbonylation and modifications by lipid peroxidation products.

DEAC's core utility lies in its ability to form stable, highly fluorescent Schiff base adducts upon reaction with primary amino groups on proteins and other biomolecules. This property allows for the sensitive detection of changes in protein structure and modification, which are often associated with oxidative stress and disease pathology.

Principle of Detection: Schiff Base Formation

The primary mechanism underlying DEAC's function as a fluorescent probe is its reaction with primary amines, such as the ε-amino group of lysine residues in proteins. The aldehyde group of DEAC reacts with a primary amine to form a Schiff base, a type of imine. This condensation reaction results in a new, conjugated system that exhibits significantly enhanced fluorescence compared to the free DEAC molecule. This "turn-on" fluorescent response provides a direct and sensitive measure of the target molecule.

The reaction is particularly useful for detecting protein carbonylation, a common marker of oxidative stress where amino acid side chains (such as lysine, arginine, and proline) are oxidized to aldehydes and ketones. While DEAC itself is an aldehyde, it serves as a probe for the modification of proteins by other aldehydes, such as those generated during lipid peroxidation (e.g., malondialdehyde (MDA) and 4-hydroxynonenal (HNE)). These lipid aldehydes readily react with lysine residues on proteins, and the remaining unmodified lysine groups can then be quantified by their reaction with DEAC, providing an indirect measure of protein damage.

dot

Figure 1: General mechanism of DEAC as a fluorescent probe.

Core Applications and Protocols

This guide details two primary applications for DEAC: the quantification of protein carbonylation and the assessment of protein modification by lipid peroxidation products.

Application 1: Quantification of Protein Carbonylation

Protein carbonylation is an irreversible oxidative modification that introduces carbonyl groups (aldehydes and ketones) onto protein side chains. It is a widely accepted biomarker of severe oxidative stress and protein damage[1]. The most common method for its detection involves derivatization with 2,4-dinitrophenylhydrazine (DNPH)[2]. However, fluorescent methods can offer increased sensitivity. Here, we present a protocol adapted from established principles of carbonyl detection.

This protocol utilizes a well-established DNPH-based derivatization to first label the protein carbonyls. The total protein is then quantified, and a separate aliquot is used to determine the amount of derivatized carbonyls via immunodetection with an anti-DNP antibody, followed by a fluorescent secondary antibody. While DEAC is not used directly in this specific, validated protocol, the principles of detecting protein modifications are foundational to its other applications.

-

Protein sample (e.g., cell lysate, plasma)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)

-

Trichloroacetic acid (TCA), 20% (w/v)

-

Ethyl acetate/ethanol (1:1, v/v) wash solution

-

Guanidine hydrochloride (6 M in 20 mM potassium phosphate, pH 2.3)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA) for standard curve

-

Spectrophotometer or plate reader

-

Sample Preparation: Adjust the protein concentration of your sample to 1-2 mg/mL in a suitable buffer. Prepare at least two aliquots for each sample.

-

DNPH Derivatization: To one aliquot of the protein sample, add an equal volume of 10 mM DNPH in 2.5 M HCl. To the second aliquot (control), add an equal volume of 2.5 M HCl alone.

-

Incubation: Incubate all samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

-

Protein Precipitation: Add an equal volume of 20% TCA to each tube. Vortex and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant. Wash the protein pellet by adding 1 mL of ethyl acetate/ethanol (1:1) and vortexing. Centrifuge at 10,000 x g for 10 minutes at 4°C. Repeat this wash step two more times to remove any free DNPH.

-

Solubilization: After the final wash, dissolve the protein pellet in 500 µL of 6 M guanidine hydrochloride solution. Gentle heating or vortexing may be required.

-

Absorbance Measurement: Measure the absorbance of the DNPH-derivatized samples at 370 nm.

-

Protein Quantification: Use a protein assay (e.g., BCA assay) to determine the protein concentration in the HCl-treated control samples.

-

Calculation: Calculate the carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹). The results are typically expressed as nmol of carbonyl groups per mg of protein.

dot

Figure 2: Workflow for DNPH-based protein carbonylation assay.

Application 2: Fluorescent Assessment of Protein Modification by Lipid Peroxidation Products

Lipid peroxidation, a consequence of oxidative stress, generates reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (HNE)[3]. These aldehydes can covalently modify proteins, primarily on lysine residues, leading to protein dysfunction. DEAC can be used to quantify the extent of this modification by reacting with the remaining, unmodified primary amine groups on proteins. A decrease in DEAC fluorescence intensity corresponds to a higher degree of protein modification by lipid aldehydes.

In this assay, a protein sample is exposed to an inducer of lipid peroxidation or directly to lipid aldehydes. After the reaction, the sample is incubated with DEAC. The fluorescence intensity of the DEAC-protein adduct is measured and compared to a control sample that was not exposed to lipid peroxidation. The reduction in fluorescence provides a quantitative measure of lysine modification.

-

Protein of interest (e.g., Bovine Serum Albumin, 1 mg/mL in PBS)

-

Lipid peroxidation inducer (e.g., FeSO₄/H₂O₂, or specific aldehydes like MDA or HNE)

-

This compound (DEAC) stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate, clear bottom

-

Fluorescence plate reader

-

Induction of Protein Modification:

-

Prepare your protein solution (e.g., 1 mg/mL BSA in PBS).

-

In separate tubes, add the lipid peroxidation inducer or specific aldehydes (e.g., final concentration of 100 µM HNE).

-

As a control, add the vehicle (e.g., PBS) to another tube of the protein solution.

-

Incubate all samples for a defined period (e.g., 2-4 hours) at 37°C to allow for protein modification.

-

-

DEAC Labeling:

-

Prepare a fresh working solution of DEAC by diluting the 10 mM stock solution in PBS to a final concentration of 100 µM.

-

In a 96-well black microplate, add 100 µL of your modified and control protein samples to separate wells.

-

Add 10 µL of the 100 µM DEAC working solution to each well (final DEAC concentration will be approximately 9 µM).

-

Prepare a blank well with PBS and DEAC only.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at approximately 411 nm and emission at approximately 472 nm[4].

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Calculate the percentage of protein modification as follows: % Modification = [1 - (Fluorescence of Modified Sample / Fluorescence of Control Sample)] * 100

-

Data Presentation

The following table summarizes the key spectral properties of DEAC and provides a guide for instrument settings.

| Parameter | Value | Source |

| Probe Name | This compound (DEAC) | - |

| Excitation Max (λex) | ~411 nm | [4] |

| Emission Max (λem) | ~472 nm | [4] |

| Recommended Solvent | DMSO (for stock), PBS or appropriate buffer (for working solution) | General Practice |

| Typical Working Conc. | 5 - 20 µM | General Practice |

Trustworthiness and Self-Validation

To ensure the reliability of results obtained with DEAC, the following controls are essential:

-

Negative Control: A protein sample incubated without any lipid peroxidation inducer should be run in parallel to establish the baseline fluorescence of unmodified protein.

-

Blank: A well containing only the buffer and DEAC should be included to measure and subtract any background fluorescence from the probe itself.

-

Positive Control: A known concentration of a primary amine (e.g., poly-L-lysine) can be used to confirm the reactivity of the DEAC probe.

-

Validation with an Orthogonal Method: Whenever possible, results should be confirmed with an alternative method, such as the DNPH assay for protein carbonylation or Western blot analysis for specific protein adducts.

By incorporating these controls, researchers can have high confidence in the specificity and accuracy of the data generated using DEAC as a fluorescent probe.

References

-

Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. Available at: [Link]

-

Dalle-Donne, I., et al. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23-38. Available at: [Link]

-

Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. Available at: [Link]

-

Requena, J. R., et al. (2001). Quantification of malondialdehyde and 4-hydroxynonenal adducts to lysine residues in native and oxidized human low-density lipoprotein. Biochemical Journal, 356(Pt 1), 77–85. Available at: [Link]

-

Guo, L., et al. (2012). Identification of novel bioactive aldehyde-modified phosphatidylethanolamines formed by lipid peroxidation. Free Radical Biology and Medicine, 53(6), 1226-1238. Available at: [Link]

-

Pizzimenti, S., et al. (2013). Interaction of aldehydes derived from lipid peroxidation and membrane proteins. Frontiers in Physiology, 4, 342. Available at: [Link]

Sources

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans, trans‐2,4‐decadienal, a lipid peroxidation product, aggravates insulin resistance in obese mice by promoting adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. 4-Hydroxynonenal and malondialdehyde hepatic protein adducts in rats treated with carbon tetrachloride: immunochemical detection and lobular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Aldehyde Dehydrogenase Activity using trans-4-(Diethylamino)cinnamaldehyde

Introduction: The Critical Role of Aldehyde Dehydrogenase and the Necessity for Rigorous Measurement

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes crucial for detoxifying both endogenous and exogenous aldehydes. These reactive compounds can otherwise lead to cellular damage and have been implicated in a range of pathologies. Beyond their detoxifying role, specific ALDH isoforms are recognized as key markers for various stem and progenitor cell populations, including cancer stem cells (CSCs). Consequently, the accurate measurement of ALDH activity is paramount in fields ranging from toxicology and metabolism research to oncology and regenerative medicine.

These application notes provide a comprehensive guide to the use of trans-4-(Diethylamino)cinnamaldehyde (DEAB) as an essential tool for the accurate quantification of ALDH activity. While many assays utilize fluorogenic substrates to measure ALDH's enzymatic function, the data generated is only meaningful when compared against a properly established baseline. DEAB serves as a potent inhibitor of ALDH activity, enabling researchers to create a reliable negative control. This allows for the precise delineation of ALDH-specific signals from background noise, thereby ensuring the scientific validity of the experimental results. This document will delve into the mechanism of action, provide detailed protocols for various platforms, and offer insights into best practices for data interpretation.

The Scientific Foundation: Mechanism of ALDH Activity Detection and DEAB Inhibition

The most common methods for detecting ALDH activity in live cells rely on a "pro-fluorophore" substrate. A widely used example is the ALDEFLUOR™ reagent, BODIPY™-aminoacetaldehyde (BAAA). BAAA is a non-polar molecule that readily diffuses across the cell membrane. Once inside the cell, ALDH enzymes catalyze the oxidation of BAAA into its corresponding carboxylate, BODIPY™-aminoacetate (BAA). This enzymatic conversion introduces a negative charge, trapping the fluorescent BAA molecule within the cell. The resulting accumulation of fluorescence is directly proportional to the ALDH activity within that cell.

The use of DEAB is what makes this a self-validating system . By treating an identical cell sample with DEAB prior to the addition of the BAAA substrate, the enzymatic activity of ALDH is blocked. Therefore, the fluorescence detected in this DEAB-treated sample represents the background signal—comprising non-enzymatic substrate conversion and cellular autofluorescence. The true ALDH-specific fluorescence can then be determined by subtracting this background from the signal of the untreated sample.

Figure 1: Mechanism of a fluorescent ALDH activity assay and the inhibitory action of DEAB.

It is crucial for researchers to understand that DEAB is not an entirely specific inhibitor for a single ALDH isoform. While initially thought to be selective for cytosolic ALDH1, studies have shown that DEAB can inhibit a range of ALDH isoforms, including ALDH1A2, ALDH1A3, and ALDH2, and can act as a substrate for ALDH3A1.[1] For some isoforms, like ALDH1A2 and ALDH2, DEAB acts as an irreversible, mechanism-based inhibitor, forming a stable intermediate after hydride transfer.[1][2] For others, it is a very slow substrate, which effectively sequesters the enzyme and prevents it from acting on the fluorescent substrate.[1] This lack of isoform specificity should be considered when interpreting results from heterogeneous cell populations that may express multiple ALDH isoforms.

Practical Guide: Preparation and Handling of DEAB

Proper preparation and storage of your DEAB stock solution are critical for reproducible results.

| Parameter | Recommendation |

| Solvent | DMSO or 95% Ethanol. Commercial kits often provide DEAB in 95% ethanol. |

| Stock Concentration | A 10 mM stock solution in DMSO is a common starting point. |

| Storage | Store stock solutions in small aliquots at -20°C in tightly sealed vials to prevent evaporation and degradation.[3] |

| Handling | DEAB is stable under recommended storage conditions.[4] Bring aliquots to room temperature before use. Minimize freeze-thaw cycles. |

Protocol for Preparing a 10 mM DEAB Stock Solution:

-

Determine the Molecular Weight: The molecular weight of this compound is 203.28 g/mol .

-

Weighing: Accurately weigh out 2.03 mg of DEAB powder.

-

Dissolving: Add the weighed DEAB to a sterile microcentrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.

-

Mixing: Vortex thoroughly until the DEAB is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes (e.g., 20 µL) in sterile, tightly sealed tubes and store at -20°C.

Experimental Protocols

The following are detailed protocols for the application of DEAB in common experimental setups for measuring ALDH activity.

Protocol 1: Flow Cytometry

This is the most common application for assessing ALDH activity in heterogeneous cell populations.

Sources

- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enfanos.com [enfanos.com]

- 4. This compound | CAS#:22411-59-2 | Chemsrc [chemsrc.com]

Unveiling Cellular Microenvironments: Application of trans-4-(Diethylamino)cinnamaldehyde in Live Cell Imaging

Introduction: The Need for Environment-Sensitive Probes in Cell Biology